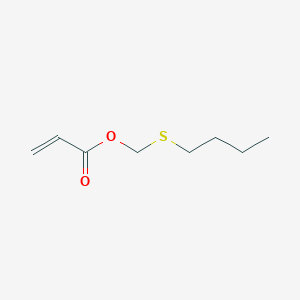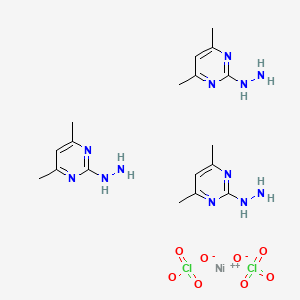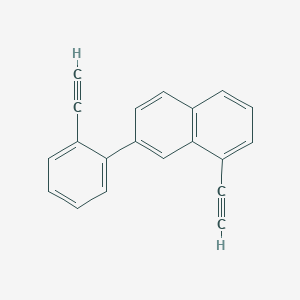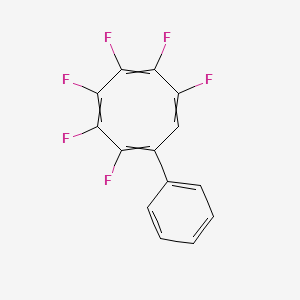
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl ring, a benzylthiomethyl group, and a 2-chlorobenzylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the benzylthiomethyl group. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the desired bonds. For example, the benzylthiomethyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylthiomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthiomethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes involving sulfur-containing groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride involves its interaction with molecular targets in the body. The benzylthiomethyl group can interact with thiol-containing enzymes or proteins, potentially modulating their activity. The 2-chlorobenzylamine moiety may also interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple potential mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Methylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride: Similar structure but with a methyl group instead of a benzyl group.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-bromobenzylamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine monohydrochloride: Similar structure but with one less hydrochloride group.
Uniqueness
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is unique due to the combination of its benzylthiomethyl group and 2-chlorobenzylamine moiety, which provides distinct chemical and biological properties
Propiedades
Número CAS |
63991-01-5 |
|---|---|
Fórmula molecular |
C22H30Cl3NS |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
1-[4-(benzylsulfanylmethyl)cyclohexyl]-N-[(2-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H28ClNS.2ClH/c23-22-9-5-4-8-21(22)15-24-14-18-10-12-20(13-11-18)17-25-16-19-6-2-1-3-7-19;;/h1-9,18,20,24H,10-17H2;2*1H |
Clave InChI |
KOGSSBYYHIUOLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CSCC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)





![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

